molecular formula C18H23N3O B2649970 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one CAS No. 1286721-39-8

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one

Cat. No. B2649970
CAS RN: 1286721-39-8
M. Wt: 297.402
InChI Key: RUXNHPUPUAABBH-UHFFFAOYSA-N
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Description

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Potential Cytotoxic Agents

A series of novel derivatives of this compound were designed and synthesized for their in vitro cell viability/cytotoxic studies against human breast cancer cell line (MCF-7). The biological interpretation assay outcome was demonstrated in terms of cell viability percentage reduction and IC50 values against standard reference drug cisplatin .

Anticoronavirus and Antitumoral Activity

A new series of derivatives of this compound were efficiently synthesized and tested for their antiviral and antitumoral activity. It was shown that subtle structural variations on the phenyl moiety allowed to tune biological properties toward antiviral or antitumoral activity .

Inhibition of Tubulin Polymerization

Mode-of-action studies revealed that the antitumoral activity of these compounds was due to inhibition of tubulin polymerization .

Synthesis of Piperidine Amide Derivatives

The compound is used in the synthesis of novel piperidine amide derivatives of substituted pyrazoles .

properties

IUPAC Name

3-phenyl-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c22-18(8-7-16-5-2-1-3-6-16)20-13-9-17(10-14-20)15-21-12-4-11-19-21/h1-6,11-12,17H,7-10,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXNHPUPUAABBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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